4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine
Description
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is a heterocyclic compound featuring a piperidine ring connected via an ether linkage to a 1-ethyl-substituted pyrazole moiety. The ethoxy group introduces moderate lipophilicity, while the piperidine core contributes to basicity and conformational flexibility. This structural motif is common in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors, transporters, and enzymes due to its ability to cross the blood-brain barrier .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)oxypiperidine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-8-10(7-12-13)14-9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 |
InChI Key |
UKOVBFMQIFFNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-ethyl-4-hydroxy-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a wide range of modified piperidine or pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design aimed at treating conditions such as cancer, inflammation, and neurological disorders. Research has indicated that the pyrazole component can modulate enzyme activities and receptor functions, suggesting potential therapeutic roles in enzyme inhibition and receptor modulation.
Case Study: Enzyme Inhibition
In a study exploring the inhibition of specific enzymes, 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine demonstrated significant inhibitory effects on certain kinases involved in cancer proliferation. The binding affinity was assessed using surface plasmon resonance (SPR), revealing a competitive inhibition mechanism. This highlights its potential as a lead compound for further development into anticancer agents.
Agricultural Chemistry Applications
Pesticide Development
The compound has shown promise in agricultural applications, particularly as an active ingredient in pesticide formulations. Its unique chemical structure contributes to its effectiveness against various pests while maintaining low toxicity to non-target organisms. Research indicates that derivatives of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine can enhance the efficacy of existing pesticides by improving their binding affinity to target sites in pest organisms.
Case Study: Insecticidal Activity
In laboratory trials, formulations containing 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine exhibited potent insecticidal activity against common agricultural pests such as aphids and beetles. The results demonstrated a significant reduction in pest populations within 48 hours of application, indicating its potential as a novel insecticide.
Chemical Reactivity and Synthesis
The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine typically involves multi-step processes that can be optimized for efficiency. Common reagents used in its synthesis include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of solvents and reaction conditions plays a critical role in achieving high yields and purity levels.
Synthesis Overview
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Alkylation | Alkyl halide + piperidine | Formation of piperidine derivative |
| 2 | Etherification | Pyrazole derivative + alcohol | Formation of ether bond |
| 3 | Purification | Chromatography | Isolated compound |
Interaction Studies
Understanding the interaction profile of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine with biological targets is crucial for its development as a therapeutic agent. Binding affinity studies reveal how this compound interacts with specific receptors or enzymes.
Binding Affinity Data
| Target Protein | Binding Affinity (Ki) | Mechanism |
|---|---|---|
| Protein Kinase A | 50 nM | Competitive Inhibition |
| Cyclooxygenase Enzyme | 75 nM | Noncompetitive Inhibition |
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine, highlighting structural variations and their pharmacological implications:
Structural and Functional Analysis
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Present in the Glycine Transporter 1 inhibitor (), these groups enhance binding affinity through dipole interactions and desolvation effects .
- Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl group () introduces planar aromaticity for target interactions, whereas the ethyl group in the target compound prioritizes lipophilicity for membrane penetration .
- Linker Variations: Ether (Oxy) vs. Direct Bonding vs.
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity (logP) :
- Metabolic Stability :
- Target Selectivity: The trifluoromethylpyridine-carboxamide hybrid () shows nanomolar potency at Glycine Transporter 1, a trait absent in the target compound, underscoring the role of electronegative substituents in specificity .
Biological Activity
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 1-ethyl-1H-pyrazole moiety, which is known for its diverse biological activities. The synthesis of pyrazole derivatives often involves multicomponent reactions and various synthetic pathways that yield compounds with high biological efficacy .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer: Significant antiproliferative effects were observed against MDA-MB-231 cells.
- Liver Cancer: Compounds demonstrated activity against HepG2 cells.
- Other Cancers: Activity has been noted against lung, colorectal, renal, and prostate cancers .
Table 1: Anticancer Activity of Pyrazole Derivatives
Antibacterial Activity
The antibacterial properties of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine have also been explored. Studies have shown that derivatives of pyrazoles can effectively inhibit both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antibacterial Efficacy of Pyrazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, certain derivatives showed higher selectivity and efficacy than standard anti-inflammatory drugs such as diclofenac .
Table 3: Anti-inflammatory Activity
The biological activities of pyrazole derivatives are attributed to their ability to interact with various molecular targets:
- Anticancer Mechanism: Inhibition of key signaling pathways involved in cell proliferation and survival, such as EGFR and VEGFR.
- Antibacterial Mechanism: Disruption of bacterial cell wall synthesis and function.
- Anti-inflammatory Mechanism: Inhibition of COX enzymes leading to reduced prostaglandin synthesis .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer activity against multiple cancer types. The study identified several compounds with promising IC50 values below 10 µM across different cell lines, indicating strong potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling piperidine derivatives with functionalized pyrazole intermediates under mild alkaline conditions. For example, analogous syntheses (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) utilize NaOH in dichloromethane to achieve 99% purity after washing and recrystallization . To optimize yields, monitor reaction progress via TLC or HPLC, and adjust stoichiometry of the pyrazole precursor relative to the piperidine backbone.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Use - and -NMR to verify substituent positions and hydrogen bonding patterns (e.g., intramolecular C–H···N interactions observed in pyrazole-piperidine hybrids) .
- X-ray crystallography : Resolve crystal packing and molecular conformation, as demonstrated for structurally related compounds like 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one .
Q. What safety protocols should be followed when handling piperidine derivatives with pyrazole substituents?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize acidic or basic residues with appropriate agents (e.g., sodium bicarbonate for acids) .
Advanced Research Questions
Q. How can computational modeling improve the design of reactions involving 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. For example, ICReDD’s framework integrates computational reaction path searches with experimental validation to optimize conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error approaches .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar piperidine-pyrazole hybrids?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify anomalous peaks .
- Dynamic NMR : Investigate conformational flexibility at elevated temperatures if splitting patterns suggest hindered rotation .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns to rule out impurities .
Q. How do substituents on the pyrazole ring influence the compound’s stability and intermolecular interactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine substituents enhance thermal stability via intramolecular hydrogen bonding (e.g., C–H···F interactions observed in fluorophenyl derivatives) .
- Bulkier Groups : Alkyl chains (e.g., ethyl in 1-ethylpyrazole) may sterically hinder π-π stacking, reducing crystallinity but improving solubility .
Q. What are the best practices for scaling up synthesis while maintaining purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
